molecular formula C6H12O3 B144787 Ethyl 3-hydroxybutyrate CAS No. 5405-41-4

Ethyl 3-hydroxybutyrate

Cat. No.: B144787
CAS No.: 5405-41-4
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybutyrate is an organic compound with the molecular formula C6H12O3. It is a clear, colorless liquid that is known for its pleasant fruity aroma, often described as grape-like. This compound is naturally found in various fruits such as pineapple, tamarillo, caja, and naranjilla . It is commonly used as a flavoring agent in the food industry and has applications in pharmaceuticals and chemical synthesis.

Mechanism of Action

Target of Action

Ethyl 3-hydroxybutyrate (EHB) primarily targets tissues where it is oxidized to acetoacetate (AcAc) in a reaction catalyzed by 3-HB dehydrogenase . This enzyme plays a crucial role in the metabolism of fatty acids and the production of energy in the body.

Mode of Action

EHB interacts with its targets by being converted into 3-hydroxybutyrate (3-HB) after administration . This conversion significantly increases the levels of 3-HB in the serum and gastrocnemius of mice . The 3-HB is then oxidized to AcAc, which is used as an energy source in the absence of sufficient blood glucose .

Biochemical Pathways

In microorganisms, 3-HB can be synthesized through two pathways. One of these involves the direct synthesis of 3-HB by condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase .

Pharmacokinetics

After a single intraperitoneal injection of EHB into mice, 3-HB levels were significantly increased in the serum and gastrocnemius of mice . This suggests that EHB has good bioavailability and can effectively increase the levels of 3-HB in the body.

Result of Action

The administration of EHB alleviates cachexia-related symptoms, ameliorates skeletal muscle atrophy, and improves survival in cachectic mice . In addition, the supplementation of cachectic mice with 3-HB by EHB administration significantly reduces tumor weights, indicating the anti-tumor effects of 3-HB .

Action Environment

The action of EHB can be influenced by various environmental factors. For instance, the presence of l-3HB in non-racemic d/l-3HB tends to delay the onset of ketosis This suggests that the composition of the administered EHB can affect its efficacy

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxybutyrate participates in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules . It is formed as a product of the normal metabolism of fatty acid oxidation . In microorganisms, this compound serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . For instance, it has been found to alleviate skeletal muscle atrophy in cachectic mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct, while others are indirect, regulated by the metabolites into which this compound is converted .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed to alleviate cachexia-related symptoms, ameliorate skeletal muscle atrophy, and improve survival in cachectic mice .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with specific transporters, influencing its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxybutyrate can be synthesized through several methods. One common method involves the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells. This process is enhanced by using eco-friendly ionic liquids as cosolvents, which improve the solubility of ethyl acetoacetate and the membrane permeability of the cells . The reaction is typically carried out at 30°C with a shaking speed of 200 rpm for 24 hours.

Another method involves the catalytic hydrogenation of ethyl acetoacetate. This process uses a hydrogenation catalyst such as palladium on carbon under mild conditions to reduce ethyl acetoacetate to this compound .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic hydrogenation of ethyl acetoacetate. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor where ethyl acetoacetate is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to ethyl acetoacetate using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to this compound from ethyl acetoacetate using hydrogenation catalysts like palladium on carbon.

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Ethyl acetoacetate.

    Reduction: this compound.

    Substitution: Depending on the nucleophile, products can include ethyl 3-chlorobutyrate, ethyl 3-aminobutyrate, etc.

Scientific Research Applications

Ethyl 3-hydroxybutyrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-hydroxybutyrate is similar to other hydroxybutyrate esters and ketone bodies. Some of the similar compounds include:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl acetoacetate: A precursor in the synthesis of this compound.

    3-Hydroxybutyric acid: The free acid form of this compound.

This compound is unique due to its pleasant aroma and its applications as a flavoring agent and chiral intermediate. Its ability to undergo various chemical reactions and its role in metabolic pathways make it a versatile compound in both research and industry.

Properties

IUPAC Name

ethyl 3-hydroxybutanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)CC(C)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
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DSSTOX Substance ID

DTXSID6025305
Record name Ethyl 3-hydroxybutyrate
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Molecular Weight

132.16 g/mol
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Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl (±)-3-hydroxybutyrate
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Flash Point

148 °F (NTP, 1992)
Record name ETHYL 3-HYDROXYBUTYRATE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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CAS No.

5405-41-4, 56816-01-4, 35608-64-1
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-hydroxybutyrate
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Record name Ethyl (S)-3-hydroxybutyrate
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Record name Butanoic acid, 3-hydroxy-, ethyl ester
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Record name Ethyl (±)-3-hydroxybutyrate
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Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
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reactant
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1 mL
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reactant
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1.5 mL
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Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
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Name
catalyst
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Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
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PHA
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4 mL
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PHA
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10.5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl 3-hydroxybutyrate?

A1: this compound has the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have reported its infrared (IR) and mass spectrometry (MS) data. Additionally, both 1H NMR and 13C NMR data are available, confirming its structure. [, , ]

Q3: Can this compound be synthesized enzymatically?

A3: Yes, this compound can be produced through the enzymatic transesterification of racemic this compound with (R)-1,3-butanediol using Candida antarctica lipase B (CAL-B) as a catalyst. []

Q4: How does the choice of alcohol affect the enzymatic resolution of this compound?

A4: Research shows that the type of butyric acid ester used influences the enantioselectivity of CALB. Using longer alkyl chains like octyl in the ester decreases enantiomeric excess, while bulky groups like benzyl or tert-butyl enhance it. []

Q5: What are the advantages of using a loop reactor system for this compound production?

A5: Compared to a stirred reactor, a loop reactor system minimizes enzyme particle attrition, making it more suitable for large-scale production of (S)- and (R)-Ethyl 3-hydroxybutyrate. []

Q6: Is this compound used as a starting material in organic synthesis?

A6: Yes, this compound serves as a valuable chiral building block in organic synthesis. Its dianion can undergo stereoselective substitution reactions with various electrophiles, leading to the formation of complex molecules. []

Q7: Can this compound be used in the synthesis of aminosaccharides?

A7: Yes, this compound can be employed as a starting material in the synthesis of aminosaccharides. Researchers have successfully synthesized Methyl N-benzoylacosaminide and Methyl N-[oxo(phenylmethoxy)acetyl]daunosaminide using (S)-Ethyl 3-hydroxybutyrate as a key chiral precursor. [, , ]

Q8: How does the structure of this compound relate to its activity as an insect repellent?

A8: While this compound itself shows repellent activity against certain Drosophila species, modifications to its structure might lead to changes in its repellent properties. Further research is needed to establish a detailed structure-activity relationship for this specific application. []

Q9: What is the stability of this compound?

A9: this compound should be stored under refrigeration to prevent potential transesterification and oligomerization at room temperature. []

Q10: What analytical techniques are employed to characterize and quantify this compound?

A10: this compound can be analyzed using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Its enantiomeric purity can be determined by chiral GC or HPLC. Additionally, researchers utilize techniques like NMR and optical rotation to assess its purity and stereochemistry. [, , ]

Q11: Does this compound play a role in insect behavior?

A11: Yes, research indicates that this compound acts as an attractant for the parasitic wasp Diachasmimorpha longicaudata. This wasp relies on volatile cues emitted from infested fruits, including this compound, to locate its host insect, the Oriental fruit fly Bactrocera dorsalis. []

Q12: Is this compound found in food?

A12: Yes, this compound is a naturally occurring compound found in various foods, including wine and some fruits like African Mango. Its presence contributes to the unique aroma profile of these food items. [, ]

Q13: Can this compound be used to study plant-insect interactions?

A13: Yes, studies investigating the volatile profiles of crops like cocoa beans have shown that the presence and concentration of compounds like this compound can influence the attraction of insects like Tribolium castaneum. This knowledge can be applied in developing pest control strategies. []

Q14: Can microorganisms be used to produce optically active this compound?

A14: Yes, various microorganisms can produce optically active this compound. For instance, baker’s yeast (Saccharomyces cerevisiae) can reduce Ethyl acetoacetate to (S)-Ethyl 3-hydroxybutyrate. [, , , ]

Q15: Does the choice of microorganism affect the stereochemistry of the produced this compound?

A15: Yes, different microorganisms exhibit varying stereoselectivity in the reduction of Ethyl acetoacetate. While baker's yeast yields the (S)-enantiomer, the fungus Geotrichum candidum produces the (R)-enantiomer. [, ]

Q16: What factors influence the enantioselectivity of microbial reduction of Ethyl acetoacetate?

A16: Several factors can impact the enantioselectivity of the biotransformation process, including substrate concentration, the presence of co-substrates or additives, and even genetic modifications of the microorganisms. []

Q17: What are the advantages of using microbial cells for the production of this compound?

A17: Microbial cell-catalyzed synthesis offers advantages such as mild reaction conditions, high enantioselectivity, and environmental friendliness, making it a promising alternative to traditional chemical synthesis. []

Q18: Can the physiological state of the yeast cells affect the enantioselectivity of this compound production?

A18: Research shows that the physiological state of Saccharomyces cerevisiae significantly impacts the enantioselectivity of Ethyl 4-chloro-acetoacetate reduction. Resting cells favor (S)-Ethyl 4-chloro-3-hydroxybutyrate production, while actively metabolizing cells favor the (R)-enantiomer. []

Q19: What role does chloroacetone play in the enantioselective reduction of Ethyl 4-chloro-acetoacetate by S. cerevisiae?

A19: Chloroacetone, a metabolite generated during the reaction, has a stereodirecting effect. It significantly influences the enantioselectivity, promoting the formation of the (S)-enantiomer of Ethyl 4-chloro-3-hydroxybutyrate. []

Q20: Can S. cerevisiae be used for dehalogenation reactions?

A20: Yes, studies have demonstrated that S. cerevisiae can also catalyze the aerobic reductive dehalogenation of Ethyl 4-chloro-acetoacetate, showcasing its versatility as a biocatalyst. []

Q21: Can this compound be used to synthesize biodegradable polymers?

A21: this compound serves as a precursor to poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with potential applications in packaging, agriculture, and biomedicine. [, , ]

Q22: How is this compound used in the synthesis of PHB?

A22: this compound can be chemically converted to 3-hydroxybutyric acid, the monomeric unit of PHB. Polymerization of 3-hydroxybutyric acid yields the desired PHB polymer. []

Q23: Can this compound be used to modify chitosan for 3D printing applications?

A23: Yes, research describes a method for preparing a biodegradable modified chitosan-hydroxybutyrate material for 3D printing. This material incorporates this compound and exhibits desirable properties such as high thermal stability, good biodegradability, and water solubility. []

Q24: Have there been any computational studies on this compound?

A24: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the competitive pathways of hydrolysis and retro-aldol reactions of this compound and its derivatives. These calculations help explain the observed product distributions in different reaction conditions. []

Q25: Have any studies investigated the gas-phase behavior of metal complexes containing this compound?

A25: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) studies have examined the gas-phase behavior of Ni(II) complexes containing this compound. These studies have provided insights into the coordination chemistry of these complexes and the factors affecting the gas-phase dehydrogenation of this compound. []

Q26: What are some of the early milestones in the research and applications of this compound?

A26: Early research recognized the potential of this compound as a chiral building block and explored its synthesis through microbial reduction of ethyl acetoacetate. This discovery paved the way for its application in the synthesis of various chiral compounds. [, ]

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